molecular formula C22H22N4O6S2 B3304057 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 921544-02-7

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B3304057
CAS RN: 921544-02-7
M. Wt: 502.6 g/mol
InChI Key: VOXBFDNTMMHYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide, also known as Mpsb, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Mpsb belongs to the class of sulfonamide compounds and has been found to exhibit potent antitumor activity.

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics in cancer cells. This results in the inhibition of cell division and the induction of apoptosis. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), leading to the activation of tumor suppressor genes and the inhibition of oncogenic signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is its potent antitumor activity against a variety of cancer cell lines. It has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research and development of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide. One potential direction is the investigation of its use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, the investigation of this compound's potential use in the treatment of other diseases such as inflammatory bowel disease and psoriasis could also be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent antitumor activity and low toxicity in normal cells make it a promising candidate for further development as a therapeutic agent. Further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential use in combination with other chemotherapeutic agents for the treatment of cancer and other diseases.

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S2/c1-33(28,29)21-11-10-20(24-25-21)16-2-6-18(7-3-16)23-22(27)17-4-8-19(9-5-17)34(30,31)26-12-14-32-15-13-26/h2-11H,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXBFDNTMMHYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.